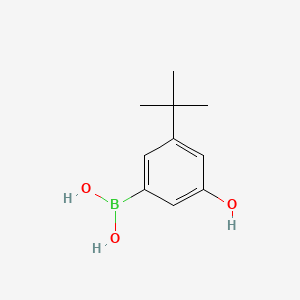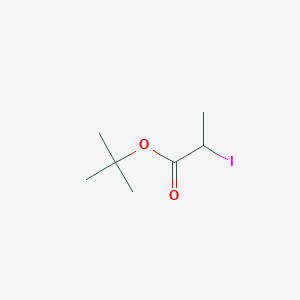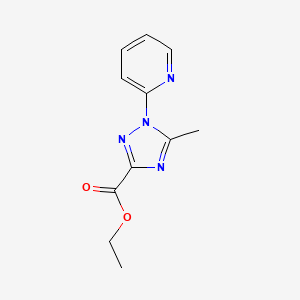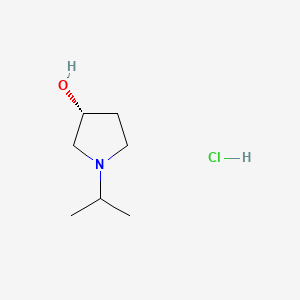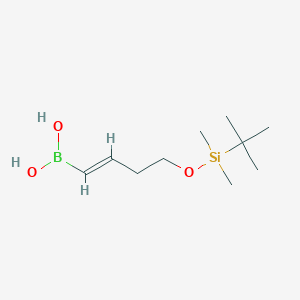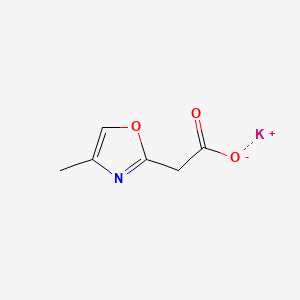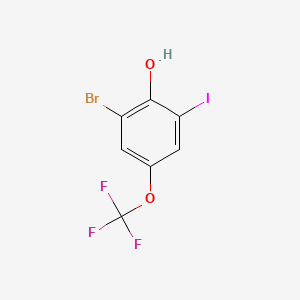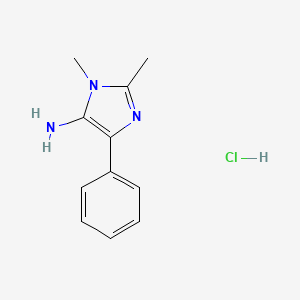![molecular formula C11H12ClF4N B13460901 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13460901.png)
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorinated phenyl group. This compound is notable for its unique structural properties, which include the presence of both fluorine and trifluoromethyl groups. These groups are known to impart significant chemical stability and biological activity, making the compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidones, while substitution reactions on the phenyl ring can yield various substituted derivatives.
Applications De Recherche Scientifique
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is largely dependent on its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to inhibition or modulation of the target’s activity, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to the combination of a pyrrolidine ring with a highly fluorinated phenyl group. This structural feature imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity, which are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C11H12ClF4N |
|---|---|
Poids moléculaire |
269.66 g/mol |
Nom IUPAC |
3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10-2-1-8(11(13,14)15)5-9(10)7-3-4-16-6-7;/h1-2,5,7,16H,3-4,6H2;1H |
Clé InChI |
FWDJUPYGRMCJNY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=C(C=CC(=C2)C(F)(F)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


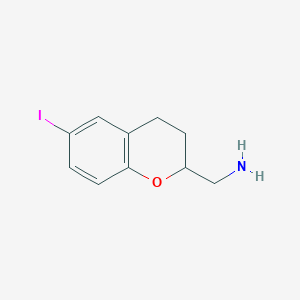
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
![(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)


